1-tert-butyl 2-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Description
1-tert-butyl 2-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 114676-69-6) is a chiral pyrrolidine derivative widely used as a synthetic intermediate in pharmaceuticals and asymmetric catalysis. Its structure features a hydroxyl group at the 4R position of the pyrrolidine ring, protected by a tert-butyl carbamate (Boc) at the N1 position and a methyl ester at the C2 carboxyl group. This compound is critical in synthesizing bioactive molecules, particularly peptidomimetics and enzyme inhibitors, due to its rigid bicyclic framework and stereochemical control .
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8?/m1/s1 |
InChI Key |
MZMNEDXVUJLQAF-GVHYBUMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC1C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with a chiral pyrrolidine precursor, such as (2R,4R)-4-hydroxyproline derivatives, which serve as the backbone for stereochemical fidelity. The initial step involves protecting the amino and hydroxyl groups to prevent undesired side reactions.
Protection of Functional Groups
Boc Protection: The amino group at the nitrogen atom of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions, forming a Boc-protected intermediate. This step ensures the amino group remains inert during subsequent reactions.
Esterification: The hydroxyl group at the 4-position is esterified with methyl or other suitable esters using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents such as dichloromethane or acetonitrile. Reaction conditions are optimized at low temperatures (~0°C to room temperature) to prevent epimerization.
Stereoselective Hydroxylation
Achieving the (4R) stereochemistry involves asymmetric synthesis techniques:
- Chiral Catalysis: Use of chiral catalysts or auxiliaries, such as chiral ligands or enzymatic resolution, enhances stereoselectivity.
- Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of precursor compounds can selectively generate the (4R)-hydroxyl configuration.
Final Deprotection and Purification
- Deprotection: Removal of protecting groups, such as Boc, is achieved via acidolysis using trifluoroacetic acid (TFA) under controlled conditions.
- Purification: The crude product is purified through column chromatography, recrystallization, or preparative HPLC to obtain high stereochemical purity (>98% enantiomeric excess).
Reaction Parameters and Their Influence on Stereochemical Purity
| Parameter | Impact |
|---|---|
| Temperature | Elevated temperatures (>40°C) risk epimerization of the hydroxyl stereocenter. Maintaining low temperatures (~0-25°C) during esterification and protection steps preserves stereochemistry. |
| Solvent | Polar aprotic solvents such as dichloromethane or acetonitrile facilitate esterification and protect against racemization. |
| Catalyst Choice | Chiral catalysts or enzymatic resolution significantly improve enantiomeric excess, often exceeding 98%. |
| Reaction Time | Prolonged reaction times can lead to racemization; thus, optimized reaction durations are critical. |
Data Table: Summary of Preparation Methods
| Step | Reagents & Conditions | Purpose | Stereochemical Control | Typical Yield (%) |
|---|---|---|---|---|
| Boc protection | Boc2O, base (e.g., triethylamine), low temperature (~0°C) | Protect amino group | High stereoselectivity | 85-95 |
| Esterification | DCC, DMAP, methyl alcohol, dichloromethane, 0-25°C | Attach methyl ester to hydroxyl group | Maintains stereochemistry | 80-90 |
| Asymmetric hydroxylation | Chiral catalysts or enzymatic methods | Induce (4R) stereochemistry | >98% enantiomeric excess | 90-95 |
| Deprotection | TFA, room temperature | Remove Boc protecting group | Preserves stereochemistry | 85-95 |
| Purification | Column chromatography or recrystallization | Isolate pure compound | Ensures stereochemical purity | 80-90 |
Chemical Reactions Analysis
Hydrochloride undergoes several types of chemical reactions:
Scientific Research Applications
Hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of hydrochloride depends on its specific application. These ions can then participate in various chemical reactions, such as acid-base neutralization and redox reactions .
Comparison with Similar Compounds
(a) Diastereomers with 4S Configuration
- 4R). Impacts hydrogen-bonding interactions and enzyme binding. For example, in LYMTACs (lysosome-targeting chimeras), 4S derivatives are used to modulate protein degradation pathways . Synthesis: Generated via analogous routes but with different starting materials or chiral catalysts .
(b) Epimeric Fluorinated Derivatives
- 1-tert-butyl 2-methyl (4R)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS 203866-18-6): Replaces the hydroxyl group with fluorine, enhancing metabolic stability and lipophilicity. Applications: Used in positron emission tomography (PET) tracer synthesis, such as cis- and trans-4‑[¹⁸F]fluoro‑L‑proline derivatives . Synthesis: Achieved via hydroxyl-to-fluorine substitution using morpholinosulfur trifluoride (MOST) or DAST .
Substituent-Modified Analogs
(a) 4-Amino Derivatives
- 1-tert-butyl 2-methyl (4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS 171110-72-8): The hydroxyl group is replaced with an amino group, introducing nucleophilic reactivity for coupling reactions. Applications: Key intermediate in smoothened (SMO) inhibitors like PF-04449913, which target hedgehog signaling pathways .
(b) 4-Methyl and Alkylated Derivatives
- 1-tert-butyl 2-methyl (4R)-4-methylpyrrolidine-1,2-dicarboxylate :
Ester Group Variations
(a) Benzyl Ester Derivatives
- 2-Benzyl 1-tert-butyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 89813-47-8): The methyl ester is replaced with a benzyl group, altering solubility (logP increases by ~1.5 units) and enabling selective deprotection under hydrogenolysis. Applications: Used in synthesizing EP300/CBP acetyltransferase inhibitors .
(b) Di-tert-butyl Derivatives
- Di-tert-butyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate :
Comparative Analysis Table
Research Findings and Trends
- Stereochemical Impact : The 4R configuration in the target compound favors specific interactions with proteases and kinases, as seen in EP300/CBP inhibitor synthesis . In contrast, 4S analogs are preferred for lysosomal protein relocalization .
- Fluorine Substitution : Fluorinated derivatives exhibit improved blood-brain barrier penetration, making them valuable in CNS-targeting therapeutics .
- Amino Group Utility: 4-Amino derivatives serve as versatile intermediates for reductive amination, enabling rapid diversification in drug discovery .
Biological Activity
1-tert-butyl 2-methyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, also known as N-Boc-cis-4-hydroxy-D-proline methyl ester, is a compound of significant interest due to its biological activity and applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and potential therapeutic uses of this compound, supported by data tables and relevant case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : 114676-69-6
- Molecular Formula : C11H19NO5
- Molecular Weight : 245.27 g/mol
Structural Characteristics
The compound features a pyrrolidine ring with two carboxylate groups and a tert-butyl group that enhances its lipophilicity. This structure is crucial for its interaction with biological targets.
This compound exhibits several biological activities:
- Anticancer Activity : The compound has been investigated for its potential in inhibiting cancer cell proliferation. Studies indicate that it may interfere with specific signaling pathways involved in tumor growth.
- Neuroprotective Effects : Research suggests that it may provide neuroprotection by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies have shown efficacy against certain bacterial strains, highlighting its potential as an antimicrobial agent.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Neuroprotection : In a model of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta accumulation and improved cognitive function in treated mice compared to controls .
- Antimicrobial Testing : A recent investigation found that the compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotective | Reduced amyloid-beta levels | |
| Antimicrobial | Effective against Staphylococcus aureus |
| Property | Value |
|---|---|
| Molecular Weight | 245.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Q & A
Q. Critical Parameters :
How can researchers confirm the stereochemical integrity of the (4R)-hydroxyl group post-synthesis?
Advanced Analytical Validation
Combined spectroscopic and computational methods are essential:
- X-ray Crystallography : Resolves absolute configuration (e.g., crystal structure in shows (2S,4R) configuration) .
- NMR Spectroscopy : H-NMR coupling constants ( and ) correlate with chair/boat conformations of the pyrrolidine ring .
- DFT Calculations : Predict vibrational frequencies (IR) and C-NMR chemical shifts to validate experimental data .
Data Interpretation Tip : Discrepancies in NOESY correlations may indicate partial epimerization during synthesis.
What methodological strategies resolve contradictions in reported biological activity data for this compound?
Advanced Data Contradiction Analysis
Disparities in bioactivity often arise from:
- Substituent Effects : The (4R)-hydroxyl group’s hydrogen-bonding capacity vs. trifluoromethyl analogs (e.g., vs. 4) .
- Assay Conditions : pH-dependent hydrolysis of esters alters bioavailability. For example, the tert-butyl ester is stable in neutral buffers but hydrolyzes in acidic environments (t½ = 2.5 hrs at pH 3) .
Q. Resolution Workflow :
Control Experiments : Compare activity under standardized conditions (pH 7.4, 37°C).
Metabolite Profiling : Use LC-MS to identify hydrolyzed byproducts (e.g., free hydroxyl-pyrrolidine).
Docking Studies : Molecular dynamics simulations (e.g., in ) clarify target binding modes .
How does the (4R)-hydroxyl group influence reactivity in downstream functionalization?
Advanced Reaction Mechanism
The hydroxyl group enables selective derivatization:
Q. Reactivity Table :
| Reaction | Yield (%) | Selectivity |
|---|---|---|
| Acetylation | 85 | C4-OH > N1 |
| Oxidation | 72 | C4-OH only |
| Glycosylation | 58 | β-anomer favored |
What experimental design principles optimize enantioselective synthesis for scale-up?
Advanced Process Chemistry
Apply Quality-by-Design (QbD) and Design of Experiments (DoE):
- Critical Quality Attributes (CQAs) : Enantiomeric excess (ee), yield, purity.
- Factors : Catalyst loading, temperature, solvent polarity.
- Statistical Models : Central Composite Design (CCD) reduces trial runs by 40% .
Case Study :
A 3 factorial design (Catalyst: 5–15 mol%; Temp: 25–45°C) identified optimal conditions: 10 mol% catalyst at 30°C (ee = 99.2%, yield = 88%) .
How can computational methods predict the compound’s stability under varying storage conditions?
Q. Advanced Stability Modeling
Q. Guidelines :
| Condition | Degradation Rate |
|---|---|
| 25°C, dry | <1% over 6 months |
| 40°C, humid | 15% in 3 months |
What are the limitations of current biological activity assays for this compound?
Q. Advanced Assay Critique
- False Positives : Ester hydrolysis generates bioactive metabolites, confounding IC measurements .
- Membrane Permeability : LogP = 1.2 limits cellular uptake; use prodrug strategies (e.g., phosphate esters) .
- Target Specificity : Off-target binding to CYP450 isoforms (e.g., CYP3A4 inhibition at 10 µM) .
Q. Recommendations :
- Include hydrolysis-resistant analogs as controls.
- Use SPR or ITC for direct binding affinity measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
